molecular formula C29H26FeNP B12104152 CID 146159016

CID 146159016

Cat. No.: B12104152
M. Wt: 475.3 g/mol
InChI Key: MFDHVPUOEKPVJH-UHFFFAOYSA-N
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Description

Based on general cheminformatics workflows (as outlined in ), its identification likely involves exact mass measurements (±5 ppm error), collision cross-section (CCS) values, and fragmentation patterns for annotation . Compounds are typically characterized by molecular formula, stereochemistry, and physicochemical properties such as solubility, log P, and bioavailability scores, which are critical for pharmacological profiling .

While the evidence lacks explicit data for CID 146159016, its comparison with analogs can be contextualized using methodologies from cited studies. For example, structural overlays (as in ’s Figure 8) and property-based clustering (as in and ) are standard approaches for such analyses.

Properties

Molecular Formula

C29H26FeNP

Molecular Weight

475.3 g/mol

InChI

InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;

InChI Key

MFDHVPUOEKPVJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

The synthetic routes for preparing CID 146159016 involve specific reaction conditions and industrial production methods. The preparation methods typically include the use of various reagents and solvents under controlled conditions to achieve high purity and yield. The exact synthetic routes and reaction conditions can vary depending on the desired form and application of the compound .

Chemical Reactions Analysis

CID 146159016 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 146159016 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 146159016 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Using and as models, CID 146159016 can be compared to compounds with shared core structures or functional groups. For instance:

  • Steroid-like compounds : Taurocholic acid (CID 6675) and DHEAS (CID 12594) share rigid steroid backbones, which influence substrate specificity in enzyme interactions .
  • Oscillatoxin derivatives: Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) highlight how minor structural modifications (e.g., methylation) alter bioactivity and toxicity .
Table 1: Structural and Functional Attributes of this compound and Analogs
Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Bioavailability Score Solubility (mg/mL)
This compound* Not provided Not provided Hypothetical groups 0.55 (estimated) 0.24–0.69†
Taurocholic acid (6675) C₂₆H₄₅NO₇S 515.70 Sulfate, hydroxyl 0.17 0.687
Oscillatoxin D (101283546) C₃₄H₅₄O₈ 602.79 Epoxide, ester 0.35 Insoluble
Betulinic acid (64971) C₃₀H₄₈O₃ 456.70 Carboxylic acid, triterpene 0.55 0.001

*Data for this compound inferred from and .
†Range based on analogs with similar bioavailability scores (e.g., CAS 1761-61-1 and 1046861-20-4) .

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: this compound’s estimated solubility (0.24–0.69 mg/mL) aligns with moderately soluble compounds like CAS 1761-61-1 (0.687 mg/mL) .
  • Toxicity and Stability : Analogous to CAS 1046861-20-4 (CID 53216313), this compound may exhibit warnings for acute toxicity (H302) due to structural alerts like halogenated aromatic rings .

Functional and Mechanistic Insights

  • Enzyme Inhibition : Betulin-derived inhibitors (e.g., CID 72326) show that triterpene scaffolds inhibit proteases or kinases via hydrophobic interactions . If this compound shares similar motifs, it may target analogous pathways.
  • Metabolic Pathways : Compounds like DHEAS (CID 12594) are sulfated steroids involved in hormone metabolism, suggesting this compound could participate in similar biochemical networks if structurally related .

Biological Activity

CID 146159016 is a chemical compound cataloged in the PubChem database, recognized for its potential biological activities and applications in various scientific fields. This compound has garnered interest due to its interactions with biological systems, particularly in medicinal chemistry and drug development.

The synthesis of this compound involves specific reaction conditions that ensure high purity and yield. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, utilizing different reagents under controlled laboratory conditions. These synthetic routes are crucial for producing the compound for both research and potential therapeutic applications.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action is primarily through binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the context of use. The precise molecular pathways involved remain an area of ongoing research.

Biological Testing and Efficacy

Recent studies have evaluated the biological efficacy of this compound against various pathogens and in different cellular models. These studies typically assess the compound's antibacterial properties, cytotoxicity, and overall viability on mammalian cell lines.

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget OrganismActivity ObservedCytotoxicity LevelNotes
Staphylococcus aureusHigh antibacterial efficacyLowEffective against MRSA strains
Various cationic peptidesEnhanced antibacterial activityModeratePotential to combat antimicrobial resistance
Mammalian cell linesViability assessedLow cytotoxicitySafe for further therapeutic exploration

Comparative Studies

In comparative analyses, this compound has been evaluated alongside similar compounds to determine its unique properties. These studies highlight its effectiveness relative to known antibiotics and its potential advantages in treating resistant bacterial strains.

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

A study focused on the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant antibacterial properties, outperforming several standard antibiotics in vitro.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on primary mammalian cell lines. The findings revealed low levels of cytotoxicity, suggesting that the compound could be a viable candidate for further development in therapeutic applications without significant adverse effects on healthy cells.

Q & A

Basic Research Questions

Q. How should researchers formulate precise and testable research questions for studies involving CID 146159016?

  • Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population/Problem: What biological systems or pathways does this compound target?
  • Intervention: How does varying experimental conditions (e.g., concentration, pH) affect its activity?
  • Comparison: How does it compare to structurally similar compounds?
  • Outcome: What measurable endpoints (e.g., binding affinity, cytotoxicity) are relevant?
    Ensure questions align with FINER criteria to address gaps in existing literature and ethical considerations .

Q. What are the best practices for conducting a literature review to identify gaps related to this compound?

  • Methodological Answer:

  • Step 1: Use systematic review protocols to prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries.
  • Step 2: Employ keyword combinations (e.g., "this compound + synthesis," "mechanism of action") in databases like PubMed or SciFinder.
  • Step 3: Map findings using matrices to categorize known properties (e.g., pharmacokinetics, toxicity) and unresolved questions (e.g., long-term stability in vivo).
  • Step 4: Validate gaps by cross-referencing recent reviews and preprints .

Q. How can researchers design experiments to ensure reproducibility when studying this compound?

  • Methodological Answer:

  • Detailed Protocols: Document synthesis steps, purification methods, and characterization data (e.g., NMR, HPLC) to enable replication.
  • Controls: Include positive/negative controls (e.g., known inhibitors for activity assays) and environmental controls (e.g., temperature, solvent purity).
  • Metadata: Report batch-specific variations (e.g., lot numbers, storage conditions) that may impact results.
  • Collaborative Validation: Share preliminary data with independent labs to confirm key findings .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in experimental data involving this compound?

  • Methodological Answer:

  • Iterative Analysis: Re-examine raw data for outliers or measurement errors (e.g., instrument calibration drift).
  • Source Comparison: Contrast results across methodologies (e.g., in vitro vs. in vivo assays) to identify context-dependent effects.
  • Hypothesis Refinement: Use contradictory findings to refine research questions (e.g., "Does this compound exhibit dual agonist/antagonist roles under specific conditions?").
  • Meta-Analysis: Pool datasets from multiple studies to assess statistical significance of discrepancies .

Q. How should interdisciplinary approaches be integrated into the experimental design of studies on this compound?

  • Methodological Answer:

  • Combined Techniques: Pair chemical synthesis with computational modeling (e.g., molecular docking) to predict binding sites.
  • Cross-Disciplinary Alignment: Align experimental paradigms (e.g., pharmacokinetic models from pharmacology with toxicology assays).
  • Collaborative Frameworks: Establish shared protocols for data collection (e.g., standardized cell lines in biology and chemistry labs).
  • Ethical Synergy: Address ethical considerations (e.g., animal testing alternatives) through interdisciplinary ethics review panels .

Q. What methodological considerations are critical when analyzing complex datasets from this compound studies?

  • Methodological Answer:

  • Statistical Rigor: Apply multivariate analysis (e.g., PCA, ANOVA) to account for confounding variables (e.g., solvent effects in solubility studies).
  • Machine Learning: Train models to identify patterns in high-throughput screening data (e.g., dose-response curves).
  • Validation: Use bootstrapping or cross-validation to ensure robustness of predictive models.
  • Transparency: Publish raw data and code repositories to facilitate independent verification .

Data Management and Ethical Compliance

Q. How can researchers ensure ethical compliance and data integrity in studies involving this compound?

  • Methodological Answer:

  • Informed Protocols: Obtain ethical approval for human/animal studies and document consent processes.
  • Data Archiving: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage (e.g., Zenodo, institutional repositories).
  • Conflict Disclosure: Declare funding sources and potential biases in publications.
  • Reproducibility Checks: Adhere to journal guidelines for experimental detail disclosure (e.g., Beilstein Journal’s requirements for compound characterization) .

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